molecular formula C3HN3S B6238316 1,2,4-thiadiazole-3-carbonitrile CAS No. 1452-19-3

1,2,4-thiadiazole-3-carbonitrile

Cat. No. B6238316
CAS RN: 1452-19-3
M. Wt: 111.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Thiadiazoles are a class of organic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . They are known for their diverse biological activities and are used in the development of various pharmaceuticals .


Synthesis Analysis

The synthesis of 1,2,4-thiadiazoles often involves the reaction of an acid hydrazide with a carbon disulfide in the presence of a base . The resulting product is then cyclized to form the thiadiazole ring .


Molecular Structure Analysis

The molecular structure of 1,2,4-thiadiazoles can be determined using various spectroscopic techniques, including elemental analysis, high-resolution mass spectrometry, 1H and 13C NMR, and IR spectroscopy .


Chemical Reactions Analysis

1,2,4-Thiadiazoles can undergo various chemical reactions, including aromatic nucleophilic substitution, palladium-catalyzed cross-coupling, and direct C-H arylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-thiadiazoles can vary widely depending on their specific structure. In general, they are solid at room temperature, have low melting points, and are relatively stable under normal conditions .

Mechanism of Action

The mechanism of action of 1,2,4-thiadiazoles depends on their specific structure and the biological target. For example, some 1,2,4-thiadiazoles have been found to inhibit certain enzymes, which can lead to their antimicrobial or anticancer activity .

Safety and Hazards

Like all chemicals, 1,2,4-thiadiazoles should be handled with care. They can cause skin and eye irritation, and may cause respiratory irritation if inhaled . Always follow safety data sheet guidelines when handling these compounds .

Future Directions

Research on 1,2,4-thiadiazoles is ongoing, with many studies focusing on the development of new synthetic methods and the exploration of their biological activities . Future research may also focus on the design of new 1,2,4-thiadiazole derivatives with improved properties and activities .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1,2,4-thiadiazole-3-carbonitrile can be achieved through a multi-step reaction pathway starting from simple starting materials.", "Starting Materials": [ "Thiourea", "Sodium nitrite", "Sodium azide", "Sodium cyanide", "Sulfuric acid", "Acetic anhydride", "Acetone" ], "Reaction": [ "Step 1: Thiourea is reacted with sulfuric acid to form 2-aminothiazole.", "Step 2: 2-aminothiazole is then reacted with sodium nitrite and hydrochloric acid to form 2-nitrothiazole.", "Step 3: 2-nitrothiazole is reduced with sodium dithionite to form 2-amino-1,3-thiazole.", "Step 4: 2-amino-1,3-thiazole is reacted with sodium azide and acetic anhydride to form 2-azido-1,3-thiazole.", "Step 5: 2-azido-1,3-thiazole is then reacted with sodium cyanide and acetic anhydride to form 1,2,4-thiadiazole-3-carbonitrile.", "Step 6: The final product is purified using recrystallization from acetone." ] }

CAS RN

1452-19-3

Product Name

1,2,4-thiadiazole-3-carbonitrile

Molecular Formula

C3HN3S

Molecular Weight

111.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.